molecular formula C22H16FN3O2 B2708852 N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide CAS No. 941972-86-7

N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

Cat. No. B2708852
CAS RN: 941972-86-7
M. Wt: 373.387
InChI Key: BSWDHRASNGOBPV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide, commonly known as FNA, is a synthetic compound that has gained attention in the scientific community for its potential use in biomedical research. FNA has been found to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to designing and synthesizing derivatives of acetamide compounds, including those related to the structure of N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide. These studies aim to explore the chemical properties, synthesis pathways, and structural characterization of these compounds. For instance, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] Acetamide Derivatives have been reported, showcasing the methodology for creating novel acetamide derivatives through N-chloroacetylation and N-alkylation, characterized by 1H NMR, IR, and MS techniques (Yang Jing, 2010).

Antiproliferative and Antiviral Activities

Several studies have investigated the biological activities of acetamide derivatives, including antiproliferative and antiviral effects. For example, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated in vitro for their antiproliferative activities against a panel of human cancer cell lines. Among them, specific derivatives demonstrated significant activity, suggesting their potential as therapeutic agents (I‐Li Chen et al., 2013).

Luminescent Properties and Material Science Applications

The synthesis and characterization of aryl amide type ligands and their lanthanide complexes have been explored for their luminescent properties. Such studies are pivotal for developing new materials with potential applications in optoelectronics, sensors, and bioimaging. For instance, the synthesis and luminescent properties of three novel aryl amide type ligands and their lanthanide complexes demonstrated bright red fluorescence in solid state, highlighting their potential in material science applications (Wei-Na Wu et al., 2006).

Pharmacological Potential

The computational and pharmacological evaluation of novel derivatives for various biological activities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, has been a significant area of research. Such studies aim to identify potential therapeutic agents by exploring the structure-activity relationship of acetamide derivatives. For example, the evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for their pharmacological potential indicated specific compounds with promising biological activities, suggesting their viability as therapeutic agents (M. Faheem, 2018).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-18-7-3-4-8-20(18)24-21(27)14-26-22(28)12-11-19(25-26)17-10-9-15-5-1-2-6-16(15)13-17/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWDHRASNGOBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

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